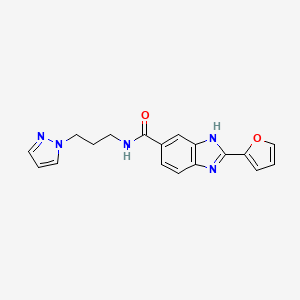
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide, also known as FPA-124, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzimidazole class of compounds and has a unique chemical structure that makes it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cell proliferation. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, promote cell survival, and inhibit cell proliferation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide in lab experiments include its high purity, reproducibility, and scalability. This compound is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to carry out the synthesis and purification.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide. One potential area of research is the use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapeutic. Another potential area of research is the use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to determine its potential as a neuroprotective agent.
Synthesemethoden
The synthesis of 2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide involves the reaction between furan-2-carboxylic acid, 3-aminopropylpyrazole, and o-phenylenediamine. The reaction is carried out under controlled conditions and yields a high purity product. The synthesis of this compound has been optimized to ensure reproducibility and scalability for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-N-(3-pyrazol-1-ylpropyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(19-7-2-9-23-10-3-8-20-23)13-5-6-14-15(12-13)22-17(21-14)16-4-1-11-25-16/h1,3-6,8,10-12H,2,7,9H2,(H,19,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHBTOBBGGQRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)
![methyl 6-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carbonyl]amino]pyridine-3-carboxylate](/img/structure/B7434377.png)
![Ethyl 1'-(3-ethyltriazole-4-carbonyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B7434388.png)
![(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone](/img/structure/B7434390.png)
![2-acetamido-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7434396.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![methyl 5-chloro-2-[[2-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-oxoacetyl]amino]benzoate](/img/structure/B7434407.png)
![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)
![N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434431.png)
![methyl 4-[[5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434445.png)